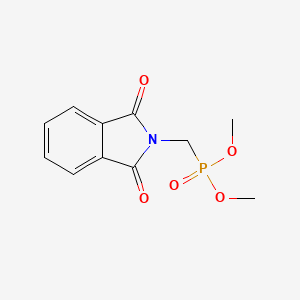

Dimethyl phthalimidomethylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBHXTMUHJGHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378714 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28447-26-9 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Dimethyl phthalimidomethylphosphonate

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl Phthalimidomethylphosphonate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 28447-26-9). As a member of the α-aminophosphonate class of organophosphorus compounds, this molecule holds significant interest for researchers in medicinal chemistry and drug development due to the role of α-aminophosphonates as structural analogs of α-amino acids. This document details a robust synthetic protocol based on the principles of the Kabachnik-Fields and Pudovik reactions, outlines a complete workflow for its purification and characterization, and provides an in-depth analysis of the expected spectroscopic data. The methodologies are presented with a focus on the underlying chemical principles to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonates are a class of organophosphorus compounds characterized by a phosphonate group and an amino group attached to the same carbon atom. They are considered crucial isosteres of α-amino acids, where the tetrahedral phosphonate moiety replaces the planar carboxylic acid group. This structural analogy allows them to act as antagonists or inhibitors in various biological pathways by mimicking natural amino acids. Their applications are widespread, ranging from potential enzyme inhibitors and peptide mimetics to herbicides and pharmaceuticals.

This compound serves as an excellent model compound within this class. The phthalimido group acts as a masked primary amine, a common strategy in organic synthesis employed by the Gabriel synthesis. Understanding the synthesis and definitive characterization of this molecule provides a foundational framework for the exploration of more complex and novel α-aminophosphonates.

Synthesis of this compound

The formation of the critical C-P bond in α-aminophosphonates is most effectively achieved through the Kabachnik-Fields reaction , a three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite.[1][2][3] The synthesis of the title compound is efficiently executed via a two-step process that embodies the principles of this reaction, wherein a stable intermediate, N-(hydroxymethyl)phthalimide, is first isolated and then reacted with dimethyl phosphite in a subsequent Pudovik reaction .[4][5]

Causality of the Synthetic Strategy

This two-step approach is preferred for several reasons:

-

Stability of Intermediates: Unlike the transient imines formed in many one-pot Kabachnik-Fields reactions, N-(hydroxymethyl)phthalimide is a stable, isolable solid. This allows for its purification before the C-P bond formation step, leading to a cleaner final product and higher overall yield.

-

Reaction Control: Separating the hydroxymethylation from the phosphonylation allows for the optimization of reaction conditions for each distinct mechanistic step, avoiding competing side reactions.

-

Mechanism: The first step is a base-catalyzed addition of the phthalimide anion to formaldehyde. The second step is the Pudovik reaction, a nucleophilic addition of dimethyl phosphite to the electrophilic carbon of the hydroxymethyl intermediate, typically activated by an acid or base catalyst, followed by dehydration.

Synthetic Scheme

The overall reaction is as follows:

Caption: Overall two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(hydroxymethyl)phthalimide

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add phthalimide (14.7 g, 0.1 mol) and potassium carbonate (1.38 g, 0.01 mol) to 100 mL of deionized water.

-

Reaction Initiation: Stir the suspension at room temperature and add a 37% aqueous solution of formaldehyde (12.2 mL, 0.15 mol) dropwise over 15 minutes.[6]

-

Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The initial suspension will gradually dissolve and then a white precipitate of the product will form.

-

Isolation and Purification: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL).

-

Drying: Dry the product in a vacuum oven at 50°C to a constant weight. A typical yield is 85-90%. The product is sufficiently pure for the next step.

Step 2: Synthesis of this compound

-

Reagent Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine N-(hydroxymethyl)phthalimide (8.85 g, 0.05 mol) and dimethyl phosphite (11.0 g, 0.1 mol, 2 equivalents).

-

Reaction Conditions: Heat the mixture in an oil bath at 110-120°C with vigorous stirring. The solid will slowly dissolve as the reaction progresses.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent. The reaction is typically complete within 3-5 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The mixture will be a viscous oil or may begin to solidify. Add 50 mL of diethyl ether and stir to induce precipitation of the product.

-

Isolation and Purification: Cool the flask in an ice bath. Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove excess dimethyl phosphite.

-

Recrystallization: For high purity, recrystallize the crude product from a minimal amount of hot toluene or isopropanol.

-

Drying: Dry the purified white crystals in a vacuum oven at 60°C. A typical yield is 75-85%.

Characterization and Data Analysis

Definitive characterization is essential to confirm the structure and purity of the synthesized this compound. The following workflow provides a self-validating system for analysis.

Caption: Experimental workflow for product characterization.

Physical Properties and Spectroscopic Data

The following table summarizes the key physical and expected spectroscopic data for this compound.

| Parameter | Value / Expected Value | Significance |

| CAS Number | 28447-26-9 | Unique chemical identifier. |

| Molecular Formula | C₁₁H₁₂NO₅P | Confirmed by Mass Spectrometry. |

| Molecular Weight | 269.19 g/mol | Confirmed by Mass Spectrometry. |

| Appearance | White crystalline solid | Initial purity assessment. |

| Melting Point | 115-116 °C | Sharp melting point indicates high purity. |

| ¹H NMR (CDCl₃) | δ 7.8-8.0 (m, 4H, Ar-H), δ 4.15 (d, ²JP-H ≈ 12 Hz, 2H, N-CH₂-P), δ 3.80 (d, ³JP-H ≈ 11 Hz, 6H, O-CH₃) | Confirms proton environment and P-H coupling. |

| ¹³C NMR (CDCl₃) | δ 167 (C=O), δ 134, 132, 124 (Ar-C), δ 54 (d, ²JP-C ≈ 7 Hz, O-CH₃), δ 37 (d, ¹JP-C ≈ 155 Hz, N-CH₂-P) | Confirms carbon skeleton and C-P coupling.[7] |

| ³¹P NMR (CDCl₃) | δ 18-22 ppm | Characteristic shift for phosphonates.[8][9] |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1770 & ~1715 (C=O imide, asym/sym), ~1250 (P=O), ~1030 (P-O-C) | Confirms presence of key functional groups.[10] |

| Mass Spec (EI) | m/z 269 (M⁺), 160 (M - PO(OCH₃)₂) | Confirms molecular weight and key fragmentation. |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum is expected to be highly characteristic. The four aromatic protons of the phthalimide group will appear as a complex multiplet in the downfield region (7.8-8.0 ppm). The two protons of the central methylene (CH₂) group are chemically equivalent but are coupled to the phosphorus atom, resulting in a clean doublet with a coupling constant (²JP-H) of approximately 12 Hz. The six protons of the two equivalent methoxy (OCH₃) groups will also be coupled to the phosphorus, appearing as a larger doublet with a ³JP-H of around 11 Hz.

-

¹³C NMR Spectroscopy: The carbon spectrum will show the imide carbonyl carbons around 167 ppm. The aromatic carbons will appear in their typical region (124-134 ppm). The most diagnostic signals are the carbons coupled to phosphorus. The methoxy carbons will appear as a doublet around 54 ppm due to two-bond coupling to phosphorus. The central methylene carbon (N-CH₂-P) will show a large one-bond coupling constant (¹JP-C) of ~155 Hz, appearing as a doublet around 37 ppm.[7]

-

³¹P NMR Spectroscopy: This is a definitive technique for phosphorus-containing compounds. A single peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphorus environment. The chemical shift, expected between +18 and +22 ppm relative to an 85% H₃PO₄ standard, is characteristic of an alkyl phosphonate.[8][9]

-

FT-IR Spectroscopy: The infrared spectrum provides validation of the key functional groups. The two strong carbonyl stretching bands of the imide group are unmistakable, typically appearing around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric). The phosphoryl group (P=O) gives a very strong, sharp absorbance around 1250 cm⁻¹. Finally, the P-O-C stretch from the methoxy groups will be visible as a strong band near 1030 cm⁻¹.[10]

-

Mass Spectrometry: Electron Ionization (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z = 269, confirming the molecular weight. A characteristic and often prominent fragment will be observed at m/z 160, corresponding to the [phthalimidomethyl]⁺ cation formed by the loss of the dimethyl phosphite radical, [•PO(OCH₃)₂].

Applications and Future Directions

This compound, with its protected amine functionality, is an ideal starting material for the synthesis of more complex molecules. The phthalimide group can be readily cleaved using hydrazine (the Ing-Manske procedure) to yield the free aminomethylphosphonate, a versatile building block for:

-

Peptidomimetics: Incorporation into peptide chains to create analogs with altered enzymatic stability and biological activity.

-

Enzyme Inhibitor Scaffolds: Serving as a core structure for the design of inhibitors for proteases and other enzymes that recognize amino acid substrates.

-

Coordination Chemistry: The aminophosphonate ligand can be used to chelate metal ions for applications in catalysis or medical imaging.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound and its reagents.

-

Reagents: Formaldehyde is a known carcinogen and sensitizer; handle only in a well-ventilated fume hood. Dimethyl phosphite is corrosive and can cause burns; avoid contact with skin and eyes.

-

Product: While specific toxicity data for the title compound is limited, organophosphorus compounds should be handled with care. Avoid inhalation of dust and skin contact.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has detailed a reliable and well-rationalized method for the synthesis of this compound, grounded in the established principles of the Kabachnik-Fields and Pudovik reactions. A comprehensive characterization workflow has been presented, along with an analysis of the expected spectroscopic data, providing a robust framework for structural verification and purity assessment. As a versatile synthetic intermediate, this compound serves as a valuable entry point for researchers exploring the rich and varied applications of α-aminophosphonates in medicinal chemistry and materials science.

References

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12921-12960. [Link]

-

Ordonez, M., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(16), 4939. [Link]

-

Owens, M. W., et al. (2009). Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces. Langmuir, 25(16), 9140-9148. [Link]

-

Todorov, P. T., Aneva, O., & Naydenova, E. D. (2011). Synthesis of phosphorus-containing dipeptide mimetics via the Kabachnik–Fields reaction. Heteroatom Chemistry, 22(5), 669-672. [Link]

-

Keglevich, G., & Szekrényi, A. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In New Trends in the Chemistry of Nitrogen-Containing Compounds. CORE. [Link]

-

Kolodyazhnyi, O. I. (2021). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. [Link]

-

Bárány, S., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7586. [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. NMR Facility. [Link]

-

Zheng, Y., et al. (2002). 31P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. [Link]

-

YouTube. (2020, September 9). Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. [Link]

-

Bárány, S., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6031. [Link]

- Google Patents. (2019). CN107793449B - Method for synthesizing N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.

Sources

- 1. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Phthalimidomethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dimethyl phthalimidomethylphosphonate, a versatile organophosphorus compound. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. It is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials science.

Introduction: Unveiling a Key Synthetic Building Block

This compound (CAS No. 28447-26-9) is a white crystalline solid that holds a significant position as a synthetic intermediate. Its molecular structure, featuring a phthalimido group and a dimethyl phosphonate moiety, imparts a unique combination of reactivity and functionality. This strategic arrangement allows for its application in a variety of chemical transformations, most notably as a reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Furthermore, the presence of the phosphonate group makes it and its derivatives subjects of interest in medicinal chemistry, where phosphonates are recognized as important pharmacophores. This guide will delve into the essential physicochemical properties, synthesis, and analytical characterization of this compound, providing a robust foundation for its effective utilization in research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its handling, application in reactions, and for the purification of its products.

| Property | Value | Source(s) |

| CAS Number | 28447-26-9 | [1] |

| Molecular Formula | C₁₁H₁₂NO₅P | |

| Molecular Weight | 269.19 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 115-116 °C | [1] |

| Boiling Point | 400.7 ± 28.0 °C (Predicted) | [1] |

| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -2.54 ± 0.20 (Predicted) | [1] |

Note: Boiling point, density, and pKa are predicted values and should be used as an estimation.

Synthesis and Purification: A Practical Approach

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction . This well-established reaction provides a reliable pathway to form a carbon-phosphorus bond.

Reaction Principle

The synthesis involves the reaction of a trialkyl phosphite, in this case, trimethyl phosphite, with an alkyl halide, N-(bromomethyl)phthalimide. The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the N-(bromomethyl)phthalimide, leading to the formation of a phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, typically through attack by the displaced bromide ion, to yield the final phosphonate product and a methyl halide byproduct.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction and should be adapted and optimized as necessary.

Materials:

-

N-(Bromomethyl)phthalimide

-

Trimethyl phosphite

-

Anhydrous toluene (or another suitable high-boiling inert solvent)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-(bromomethyl)phthalimide in anhydrous toluene.

-

Addition of Phosphite: To the stirred solution, add a stoichiometric equivalent of trimethyl phosphite dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure this compound as a white crystalline solid.

Spectroscopic and Chromatographic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic and chromatographic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts and coupling constants based on the structure and data from analogous compounds. Experimental verification is recommended.

-

¹H NMR (Proton NMR):

-

Phthalimide Protons: A multiplet in the aromatic region (approximately δ 7.7-7.9 ppm) corresponding to the four protons of the phthalimide group.

-

Methylene Protons (-CH₂-): A doublet adjacent to the phosphorus atom (approximately δ 3.9-4.2 ppm). The splitting is due to coupling with the phosphorus nucleus (²J(P,H)).

-

Methoxy Protons (-OCH₃): A doublet corresponding to the six protons of the two methoxy groups (approximately δ 3.7-3.9 ppm), showing coupling to the phosphorus nucleus (³J(P,H)).

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons (C=O): A signal in the downfield region (approximately δ 167-168 ppm).

-

Aromatic Carbons: Signals in the aromatic region (approximately δ 123-134 ppm).

-

Methoxy Carbons (-OCH₃): A doublet due to P-C coupling (approximately δ 53-55 ppm).

-

Methylene Carbon (-CH₂-): A doublet due to P-C coupling (approximately δ 30-35 ppm).

-

-

³¹P NMR (Phosphorus NMR):

-

A single resonance is expected in the phosphonate region of the spectrum. The chemical shift will be influenced by the solvent and concentration but is anticipated to be in the range of δ 20-25 ppm (referenced to 85% H₃PO₄).

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretching (aromatic and aliphatic) |

| ~1770 and ~1715 | C=O stretching (symmetric and asymmetric) of the phthalimide group |

| ~1250 | P=O stretching (phosphoryl group) |

| ~1030-1050 | P-O-C stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 269 or 270, respectively. Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the P-C bond.

Reactivity and Applications in Drug Development

The utility of this compound in research and development, particularly in the pharmaceutical sector, stems from its dual functionality.

The Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with high (E)-stereoselectivity.[4]

Mechanism Insight: The methylene protons alpha to the phosphonate group are acidic and can be deprotonated by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form a stabilized phosphonate carbanion. This nucleophilic carbanion then reacts with aldehydes or ketones to form an intermediate which subsequently eliminates a water-soluble phosphate byproduct to yield an alkene.[5] The phthalimido group can be retained in the final product or can serve as a protected amine for further elaboration.

Role in Medicinal Chemistry

Phosphonates are well-regarded as phosphate mimics in medicinal chemistry, offering enhanced stability against enzymatic hydrolysis.[6] The phosphonate moiety in this compound and its derivatives can be exploited to design enzyme inhibitors. For instance, derivatives of the analogous diethyl ester have been investigated as inhibitors of viral proteases, such as the HCV-NS3 protease.[2][3] The phthalimide group can be considered a masked primary amine, which can be deprotected to reveal a functional group for further conjugation or to interact with biological targets.

Solubility Profile

-

Soluble in: Chlorinated solvents (e.g., dichloromethane, chloroform), polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide), and to some extent in alcohols (e.g., ethanol, methanol) upon heating.

-

Slightly soluble to insoluble in: Nonpolar solvents such as hexanes and petroleum ether.

-

Insoluble in: Water.

Experimental Protocol: Solubility Determination

A standardized method for determining solubility involves preparing a saturated solution of the compound in the solvent of interest at a controlled temperature.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze a known volume of the clear supernatant by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties, coupled with its straightforward synthesis via the Michaelis-Arbuzov reaction, make it an attractive reagent for researchers. Its primary utility in the Horner-Wadsworth-Emmons reaction enables the stereoselective synthesis of alkenes, which are crucial intermediates in the preparation of pharmaceuticals and other complex molecules. The inherent features of the phosphonate and phthalimido groups also suggest its potential for further exploration in the realm of medicinal chemistry. This guide provides a solid technical foundation to support the effective and safe use of this compound in the laboratory.

References

-

The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Diethyl (Phthalimidomethyl)phosphonate: A Strategic Intermediate for Chemical Innovation. (URL: [Link])

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. (URL: [Link])

Sources

- 1. This compound | 28447-26-9 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Dimethyl Phthalimidomethylphosphonate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis and mechanistic intricacies of dimethyl phthalimidomethylphosphonate, a versatile reagent in modern organic synthesis. This document delves into the core reactions where this phosphonate ester demonstrates its synthetic utility, including the Michaelis-Arbuzov reaction for its formation, the Horner-Wadsworth-Emons reaction for olefination, the Pudovik and Kabachnik-Fields reactions for the synthesis of α-aminophosphonates, and the Gabriel-type cleavage of the phthalimide moiety to yield valuable aminomethylphosphonic acid derivatives. Through detailed mechanistic discussions, experimental protocols, and visual diagrams, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively harness the potential of this compound in their synthetic endeavors.

Introduction: The Structural Significance and Synthetic Versatility of this compound

This compound, with the chemical structure C₁₁H₁₂NO₅P, is an organophosphorus compound that marries the reactivity of a phosphonate ester with the synthetic handle of a phthalimide group.[1][2] This unique combination makes it a valuable intermediate in a variety of organic transformations, particularly in the synthesis of bioactive molecules and complex organic scaffolds. The phosphonate moiety serves as a precursor for the formation of carbon-phosphorus bonds, which are isosteric to phosphate esters but offer enhanced stability against hydrolysis, a desirable feature in drug design. The phthalimide group, a well-established protecting group for primary amines, allows for the introduction of a masked amino functionality, which can be later revealed through established protocols.

This guide will dissect the fundamental reactions in which this compound participates, providing a detailed understanding of the underlying mechanisms and practical considerations for their application.

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction.[3][4][5] This powerful method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide. In the case of our target molecule, trimethyl phosphite is reacted with N-(bromomethyl)phthalimide.

Mechanism of the Michaelis-Arbuzov Reaction

The reaction proceeds through a two-step sequence:

-

Nucleophilic Attack: The phosphorus atom of trimethyl phosphite, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon of N-(bromomethyl)phthalimide in an SN2 fashion. This results in the formation of a trialkoxyphosphonium bromide intermediate.

-

Dealkylation: The bromide anion then attacks one of the methyl groups of the phosphonium salt in a second SN2 reaction. This leads to the formation of the final product, this compound, and methyl bromide as a volatile byproduct.[5]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol: Synthesis of Diethyl Phthalimidoethylphosphonate

Materials:

-

N-(2-bromoethyl)phthalimide

-

Triethyl phosphite

-

Chloroform

-

Water

Procedure:

-

A mixture of N-(2-bromoethyl)phthalimide (0.017 mol) and triethyl phosphite (0.017 mol) is gently heated to initiate the reaction.

-

After the initial exothermic reaction subsides, heating is continued for 1 hour to ensure the distillation of the ethyl bromide byproduct.

-

The reaction mixture is cooled to room temperature, and chloroform is added.

-

The chloroform solution is washed with water to remove any water-soluble impurities.

-

The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure to yield diethyl phthalimidoethylphosphonate.

The Horner-Wadsworth-Emmons (HWE) Reaction: Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis, providing a highly efficient and stereoselective method for the formation of carbon-carbon double bonds.[6][7] this compound can be utilized in the HWE reaction to introduce a phthalimidomethyl-substituted vinyl group into a molecule.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.

-

Deprotonation: A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is used to deprotonate the carbon alpha to the phosphonate group, generating a nucleophilic phosphonate carbanion.[8][9] The acidity of this proton is enhanced by the electron-withdrawing phosphonate group.

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate, a β-alkoxyphosphonate.

-

Oxaphosphetane Formation and Elimination: The β-alkoxyphosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and rapidly collapses, eliminating a water-soluble dialkyl phosphate salt and forming the desired alkene.[7]

The stereochemical outcome of the HWE reaction is a key feature. Generally, the reaction favors the formation of the (E)-alkene.[6][10] This selectivity is attributed to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane. However, the stereoselectivity can be influenced by the reaction conditions, the nature of the base, and the substituents on the phosphonate and the carbonyl compound.[8][11] For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/additive combinations, can lead to the preferential formation of (Z)-alkenes.[10]

Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction.

Role of the Phthalimido Group

The phthalimido group in this compound can influence the reactivity of the phosphonate carbanion. The two carbonyl groups of the phthalimide are electron-withdrawing, which can further stabilize the adjacent carbanion. This increased stability can affect the nucleophilicity of the carbanion and potentially the stereochemical outcome of the HWE reaction.

Synthesis of α-Aminophosphonates: The Pudovik and Kabachnik-Fields Reactions

α-Aminophosphonates are important structural motifs in medicinal chemistry due to their analogy to α-amino acids.[12][13] this compound serves as a precursor to these valuable compounds through reactions that involve the phosphonate functionality. While the phthalimido group already contains a protected amine, the phosphonate itself can participate in reactions to form new C-N bonds adjacent to the phosphorus atom.

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, typically catalyzed by a base.[6][14] In the context of our topic, while this compound itself is not the phosphite source, its synthetic precursor, dimethyl phosphite, is a key reactant in forming α-aminophosphonates which can then be further functionalized. A variation of this reaction is the aza-Pudovik reaction.[14]

Mechanism:

-

Deprotonation of Phosphite: A base deprotonates the dimethyl phosphite to generate a nucleophilic phosphite anion.

-

Nucleophilic Addition to Imine: The phosphite anion attacks the electrophilic carbon of the imine, forming a new C-P bond and generating an amide anion intermediate.

-

Protonation: The amide anion is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final α-aminophosphonate.

Caption: Mechanism of the Pudovik Reaction.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate. This reaction offers a more direct route to α-aminophosphonates compared to the two-step Pudovik reaction.

Mechanism: The mechanism of the Kabachnik-Fields reaction can proceed through two possible pathways:

-

Imine Pathway: The amine and the carbonyl compound first react to form an imine, which then undergoes a Pudovik-type addition of the dialkyl phosphite.[15]

-

α-Hydroxyphosphonate Pathway: The carbonyl compound and the dialkyl phosphite first react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.

The predominant pathway depends on the reaction conditions and the nature of the reactants.

Deprotection of the Phthalimide Group: Accessing Primary Amines

A key synthetic utility of this compound lies in the ability to deprotect the phthalimide group to reveal a primary aminomethylphosphonate moiety. This transformation is typically achieved using hydrazine in a process known as the Ing-Manske procedure, a modification of the Gabriel synthesis.[16][17]

Mechanism of Hydrazinolysis

-

Nucleophilic Attack: Hydrazine, being a strong nucleophile, attacks one of the carbonyl carbons of the phthalimide group.

-

Ring Opening: This leads to the opening of the phthalimide ring to form a hydrazide intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazide then attacks the second carbonyl group in an intramolecular fashion.

-

Release of the Amine: This results in the formation of a stable, cyclic phthalhydrazide byproduct and the liberation of the desired primary amine, in this case, dimethyl aminomethylphosphonate.[17][18]

Caption: Cleavage of the Phthalimide Group using Hydrazine.

Experimental Protocol: Deprotection of Diethyl N-Phthalimidoalkylphosphonates

The following is a general procedure for the hydrazinolysis of N-phthalimidoalkylphosphonates.[16]

Materials:

-

Diethyl N-phthalimidoalkylphosphonate

-

Anhydrous hydrazine

-

Ethanol

Procedure:

-

Anhydrous hydrazine (10 equivalents) is added dropwise to a solution of the diethyl N-phthalimidoalkylphosphonate (1 equivalent) in ethanol at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The precipitated phthalhydrazide solid is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product, diethyl aminoalkylphosphonate, can be purified by column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The derivatives of this compound, particularly the corresponding aminomethylphosphonic acids, are of significant interest in drug development.[13] Aminophosphonic acids are known to act as mimics of amino acids and can exhibit a range of biological activities, including enzyme inhibition. For example, derivatives of diethyl (phthalimidomethyl)phosphonate have been investigated as inhibitors of viral proteases, such as the HCV-NS3 protease.[8] The phosphonate moiety can chelate with metal ions in the active sites of metalloenzymes, leading to potent inhibition.

Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28447-26-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂NO₅P | [1][2] |

| Molecular Weight | 269.19 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 115-116 °C | [2] |

Conclusion

This compound is a synthetically valuable reagent that provides access to a diverse range of organophosphorus compounds. Its utility stems from the strategic combination of a reactive phosphonate ester and a protected primary amine. A thorough understanding of the mechanisms of the Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Pudovik, and Gabriel-type reactions is crucial for leveraging the full potential of this versatile building block in the synthesis of complex molecules, including those with promising applications in medicinal chemistry and drug development. This guide has provided a detailed overview of these core reactions, offering a foundation for researchers to confidently employ this compound in their synthetic strategies.

References

-

The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Horner–Wadsworth–Emmons reaction. In: Wikipedia [Internet]. [cited 2024 Jan 19]. Available from: [Link]

-

Synthesis of diethyl phthalimidoethylphosphonate. PrepChem.com. 2017. Available from: [Link]

-

Pudovik reaction. In: Wikipedia [Internet]. [cited 2024 Jan 19]. Available from: [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]

- [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Yakugaku Zasshi. 2002;122(10):793-807.

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]

-

Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties. RSC Publishing. 2018. Available from: [Link]

- Cleavage of phthalimides to amines. US4544755A. 1985.

- Reddy GS, Reddy KB, Kumar K, Berlin KD. Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. Org Lett. 2000;2(21):3253-6.

-

Michaelis–Arbuzov reaction. In: Wikipedia [Internet]. [cited 2024 Jan 19]. Available from: [Link]

-

Michaelis–Arbuzov reaction. J&K Scientific LLC. 2023. Available from: [Link]

-

Synthesis of vinylphosphonates compounds | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Keglevich G, Bálint E. 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In: Organophosphorus Chemistry [Internet]. De Gruyter; 2018. p. 191–234. Available from: [Link]

-

The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI. 2018. Available from: [Link]

-

Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. 2021. Available from: [Link]

- The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars Repository. 2019.

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. 2021. Available from: [Link]

-

An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. PMC. 2012. Available from: [Link]

-

Gabriel Synthesis. Chemistry LibreTexts. 2021. Available from: [Link]

-

Synthesis of Vinylphosphonates by Pd-Catalyzed Coupling of Alkenyl Halides and Dialkyl Phosphites. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. ResearchGate. Available from: [Link]

-

Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT. Sciforum. 2017. Available from: [Link]

- Vapour phase deposition of phosphonate-containing alumina thin films using dimethyl vinylphosphonate as precursor. Dalton Transactions. 2021;50(44):16223-31.

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. 2021. Available from: [Link]

-

(PDF) Transition Metal-Promoted Syntheses of Vinylphosphonates. ResearchGate. Available from: [Link]

- Reaction of in-situ generated α-silylated allylic phosphonate carbanions with aldehydes. An unexpected cyclization reaction. Journal of the Chemical Society, Perkin Transactions 1. 1999;(21):3151-9.

-

Aza-Pudovik reaction of imines with dimethyl phosphite in a microreactor. ResearchGate. Available from: [Link]

- Process for the preparation of N-substituted aminomethylphosphonic acids. US4657705A. 1987.

-

Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. ResearchGate. Available from: [Link]

- Reversible formation and hydrolysis of phthaloyl and succinyl monophosphates in aqueous solution. J Am Chem Soc. 1967;89(3):616-22.

-

The “imine” mechanism proposed for a Kabachnik–Fields reaction[19]. ResearchGate. Available from: [Link]

-

Spectroscopic and Electrochemical Investigations of N-(Phosphonomethyl)glycine (glyphosate) and (Aminomethyl)phosphonic Acid (AMPA). Science and Education Publishing. 2015. Available from: [Link]

-

Dimethyl Hydrogen Phosphite. In: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry [Internet]. International Agency for Research on Cancer; 1990. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48.) Available from: [Link]

-

Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. PMC. 2020. Available from: [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | 28447-26-9 [amp.chemicalbook.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. echemi.com [echemi.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of Dimethyl Phthalimidomethylphosphonate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Dimethyl phthalimidomethylphosphonate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages high-fidelity predictive analysis based on the readily available spectroscopic data of its close structural analogue, Diethyl (phthalimidomethyl)phosphonate. This approach, grounded in fundamental principles of spectroscopic interpretation and supported by data from related compounds, offers a robust framework for the characterization and quality control of this compound. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing detailed interpretations and expected data, thereby equipping the scientific community with a valuable resource for their research and development endeavors.

Introduction: The Molecular Architecture and Its Spectroscopic Signature

This compound is an organophosphorus compound featuring a phthalimide moiety linked to a phosphonate group via a methylene bridge. This unique combination of functional groups imparts specific chemical properties that are of interest in various fields, including medicinal chemistry and materials science. The phthalimide group provides a rigid, planar structure, while the dimethyl phosphonate group introduces polarity and the potential for coordination or further chemical modification.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will systematically explore the expected spectroscopic data for this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Methodological Approach: Leveraging an Analogous Compound

Analogue Selection:

The selected analogue is Diethyl (phthalimidomethyl)phosphonate (CAS 33512-26-4). This compound differs from the target molecule only by the substitution of two methyl groups with two ethyl groups on the phosphonate ester. The core phthalimidomethylphosphonate skeleton, which dictates the major spectroscopic features, remains identical.

Caption: Rationale for using Diethyl (phthalimidomethyl)phosphonate as an analogue.

By analyzing the experimental data for the diethyl analogue, we can confidently predict the spectroscopic characteristics of the dimethyl compound, accounting for the subtle differences arising from the change in the alkyl ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Data and Interpretation (Based on Diethyl Analogue):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Diethyl Analogue) | Predicted Assignment (Dimethyl Analogue) |

| ~7.8-7.9 | Multiplet | 2H | Aromatic (Ha) | Aromatic (Ha) |

| ~7.7-7.8 | Multiplet | 2H | Aromatic (Hb) | Aromatic (Hb) |

| ~4.1-4.2 | Doublet of quartets | 4H | -O-CH₂-CH₃ | - |

| ~3.9 | Doublet | 2H | N-CH₂-P | N-CH₂-P |

| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ | - |

| - | - | - | - | ~3.8 (Doublet, 6H, -O-CH₃) |

Note: The predicted chemical shift for the methoxy protons in the dimethyl analogue is based on typical values for dimethyl phosphonates.

Discussion:

-

Aromatic Region: The four protons of the phthalimide ring will appear as two multiplets in the downfield region (~7.7-7.9 ppm) due to the deshielding effect of the carbonyl groups.

-

Methylene Bridge: The two protons of the N-CH₂-P group will appear as a doublet due to coupling with the phosphorus atom. The expected coupling constant (²JP-H) is in the range of 10-15 Hz.

-

Ester Group:

-

Diethyl Analogue: The ethoxy groups give rise to a doublet of quartets for the methylene protons and a triplet for the methyl protons, a classic ethyl group pattern further complicated by coupling to phosphorus.

-

Dimethyl Analogue (Predicted): The two equivalent methoxy groups will appear as a single doublet due to coupling with the phosphorus atom (³JP-H ~ 10-12 Hz), integrating to six protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: As for ¹H NMR, but a more concentrated sample (~20-50 mg) may be required.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters: A proton-decoupled carbon experiment is typically performed.

Predicted Data and Interpretation (Dimethyl Analogue):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Phthalimide) |

| ~134 | Aromatic (quaternary) |

| ~132 | Aromatic (CH) |

| ~123 | Aromatic (CH) |

| ~53 (doublet) | -O-CH₃ |

| ~35 (doublet) | N-CH₂-P |

Discussion:

-

Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group are expected to appear at a downfield chemical shift of around 167 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 123-134 ppm region.

-

Phosphonate Carbons: The carbons directly attached to phosphorus or oxygen of the phosphonate group will show coupling to the ³¹P nucleus, resulting in doublets. The methoxy carbons are expected around 53 ppm with a ²JC-P coupling, and the methylene carbon at approximately 35 ppm with a ¹JC-P coupling.

³¹P NMR Spectroscopy

³¹P NMR is a highly specific technique for phosphorus-containing compounds.

Experimental Protocol (³¹P NMR):

-

Sample Preparation: As for ¹H NMR.

-

Instrument: An NMR spectrometer equipped with a phosphorus probe.

-

Parameters: A proton-decoupled phosphorus experiment is standard. Chemical shifts are referenced to 85% H₃PO₄ at 0.00 ppm.

Predicted Data and Interpretation (Dimethyl Analogue):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~15-20 | Singlet | P |

Discussion:

This compound is expected to show a single resonance in the ³¹P NMR spectrum in the typical range for alkyl phosphonates. The proton-decoupled spectrum will show a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol (IR):

-

Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or as a solution in a suitable solvent.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: A standard scan range of 4000-400 cm⁻¹ is typically used.

Predicted Data and Interpretation (Dimethyl Analogue):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1770 & ~1715 | Strong | Asymmetric and symmetric C=O stretch (imide) |

| ~1250 | Strong | P=O stretch |

| ~1030-1050 | Strong | P-O-C stretch |

Discussion:

The IR spectrum of this compound will be characterized by several strong absorption bands. The two carbonyl groups of the imide will give rise to two distinct, strong stretching vibrations. The P=O bond of the phosphonate will also produce a very strong and characteristic absorption band. The P-O-C stretching vibrations will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (MS):

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.

-

Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

Predicted Data and Interpretation (Dimethyl Analogue):

-

Molecular Ion (M⁺): For this compound (C₁₁H₁₂NO₅P), the expected exact mass is 269.0453 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 270 should be observed, especially with soft ionization techniques.

-

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Discussion:

Under electron ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways include the loss of a methoxy radical, and cleavage of the N-C bond to generate the stable phthalimide cation or related fragments.

Conclusion

This technical guide has provided a detailed, in-depth analysis of the expected spectroscopic data for this compound. By leveraging the experimental data of its close analogue, Diethyl (phthalimidomethyl)phosphonate, and applying fundamental spectroscopic principles, we have constructed a comprehensive set of predicted NMR, IR, and MS data. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify, characterize, and utilize this important chemical compound in their work. The provided experimental protocols and detailed interpretations offer a practical framework for the spectroscopic analysis of this and related molecules.

References

As direct spectroscopic data for this compound was not found, this reference section includes sources for the analogue compound and general spectroscopic principles.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

An In-depth Technical Guide to the Solubility of Dimethyl Phthalimidomethylphosphonate in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Dimethyl phthalimidomethylphosphonate (CAS No: 28447-26-9), a compound of interest in pharmaceutical and materials science.[1][2] Due to a notable absence of published quantitative solubility data for this specific phosphonate, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it offers a comprehensive, step-by-step experimental protocol for researchers to accurately determine its solubility in a range of common organic solvents. This guide is intended to be a foundational resource, enabling scientists to effectively utilize this compound in their research and development endeavors.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₂NO₅P and a molecular weight of 269.19 g/mol , belongs to the class of organophosphorus compounds known as phosphonates.[3][4] These compounds are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The presence of the phthalimido group introduces a rigid, planar, and relatively nonpolar moiety, while the dimethyl phosphonate group contributes polarity and the potential for hydrogen bonding. This structural duality suggests a nuanced solubility profile, making its characterization essential for applications in drug delivery systems, synthesis of bioactive molecules, and the development of advanced materials.[1][2] Understanding the solubility of this compound is a critical first step in formulation development, reaction engineering, and purification processes.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage implies that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound presents distinct regions of varying polarity, which will govern its interaction with different solvents.

-

Phthalimido Group: This large, aromatic, and bicyclic functional group is predominantly nonpolar. Its planar structure allows for efficient packing in a crystal lattice, which can contribute to a higher melting point (115-116°C) and may require more energy to overcome these intermolecular forces for dissolution.[4]

-

Phosphonate Group: The P=O and P-O-C bonds in the dimethyl phosphonate moiety introduce significant polarity. The oxygen atoms are capable of acting as hydrogen bond acceptors, which will favor solubility in protic solvents.

-

Methyl Groups: The two methyl groups attached to the phosphonate oxygen atoms are nonpolar.

Based on this analysis, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents that can effectively solvate both the polar phosphonate and the nonpolar phthalimido regions. Its solubility in protic solvents will be influenced by the strength of hydrogen bonding interactions. In contrast, its solubility is expected to be limited in purely nonpolar solvents.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of a solid compound in a liquid solvent.

Predicted Solubility Profile

While experimental data is not available in the reviewed literature, a predicted solubility profile can be extrapolated based on the structural analysis. The following table provides a qualitative estimation of the solubility of this compound in a range of common organic solvents. It is crucial to note that these are theoretical predictions and must be confirmed by experimental validation.

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | High | These solvents can effectively solvate both the polar phosphonate group and the nonpolar phthalimido moiety. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability to act as hydrogen bond donors will facilitate the solvation of the phosphonate group's oxygen atoms. Solubility may decrease with increasing alkyl chain length of the alcohol. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact favorably with the entire molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents will primarily interact with the phthalimido group, but they are poor solvents for the polar phosphonate moiety. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low | The significant polarity mismatch between the solute and these nonpolar solvents will result in poor solubility. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

A range of high-purity organic solvents

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

Caption: General workflow for the experimental determination of solid solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to pellet the undissolved compound.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

If necessary, dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) using the determined concentration and the dilution factor.

-

Conclusion

While direct experimental data on the solubility of this compound is currently limited, this guide provides a comprehensive theoretical framework and a practical experimental protocol to address this knowledge gap. The structural characteristics of the molecule suggest a favorable solubility in polar aprotic and protic organic solvents, with limited solubility in nonpolar solvents. The provided step-by-step methodology offers a reliable approach for researchers to determine the precise solubility of this compound, which is a prerequisite for its effective application in drug development and materials science. The insights and procedures detailed herein are intended to empower scientists to confidently work with this promising phosphonate compound.

References

-

Chemsrc. (2025). diethyl (phthalimidomethyl)phosphonate | CAS#:33512-26-4. Retrieved from [Link]

- LibreTexts Chemistry. (n.d.). Like Dissolves Like.

-

Thermo Fisher Scientific. (n.d.). Dimethyl (phthalimidomethyl)phosphonate, 97%. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

-

Yadav, M., & Tiwari, N. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Molecules, 27(11), 3585. [Link]

- Zhang, R., et al. (2020). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. Advanced Materials Research, 1166, 123-128. (Note: This is a representative reference for the application of phosphonates and may not directly mention the target compound.)

Sources

Navigating the Synthetic Landscape of α-Aminophosphonates: An Exploratory Guide to Dimethyl Phthalimidomethylphosphonate

Introduction: The Strategic Value of Phthalimidomethylphosphonates in Drug Discovery

For researchers, scientists, and drug development professionals, the synthesis of novel bioactive molecules is a cornerstone of innovation. Within the vast arsenal of synthetic chemistry, organophosphorus compounds, particularly α-aminophosphonates, hold a place of distinction. These structural analogs of α-amino acids are of significant interest in medicinal chemistry due to their ability to act as transition state mimics for peptide hydrolysis, inhibitors of crucial enzymes like HIV protease and human collagenase, and even as agents to suppress tumor growth.[1][2] The general low mammalian toxicity of many aminophosphonates further enhances their appeal for therapeutic applications.[1]

This technical guide focuses on Dimethyl phthalimidomethylphosphonate, a key intermediate in the synthesis of α-aminomethylphosphonic acids. While literature directly pertaining to the dimethyl ester is limited, its reactivity can be confidently inferred from its well-documented diethyl counterpart, Diethyl (phthalimidomethyl)phosphonate.[3][4] The phthalimido group serves as a convenient and effective protecting group for the primary amine, allowing for a range of synthetic manipulations of the phosphonate moiety before its mild removal.[5] This guide will provide an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| IUPAC Name | dimethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate | Thermo Fisher Scientific |

| CAS Number | 28447-26-9 | Thermo Fisher Scientific |

| Molecular Formula | C11H12NO5P | Thermo Fisher Scientific |

| Molecular Weight | 269.19 g/mol | Thermo Fisher Scientific |

| Appearance | White crystals or powder | Thermo Fisher Scientific |

| Melting Point | 115-116 °C | ChemicalBook |

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O stretching vibration (around 1250 cm⁻¹), P-O-C stretching (around 1030-1050 cm⁻¹), and the carbonyl groups of the phthalimide moiety (around 1715 and 1770 cm⁻¹).[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely exhibit a doublet for the methylene protons (CH₂) adjacent to the phosphorus atom due to coupling with the phosphorus nucleus (²J(P,H) ≈ 10-15 Hz). The methoxy protons (OCH₃) would appear as a doublet due to three-bond coupling to the phosphorus atom (³J(P,H) ≈ 11 Hz). The aromatic protons of the phthalimide group would be observed in the aromatic region.

-

¹³C NMR: The carbon of the methylene group would show a doublet due to one-bond coupling to phosphorus. The methoxy carbons would also appear as a doublet.

-

³¹P NMR: A single resonance is expected, with its chemical shift being characteristic of an alkylphosphonate.[8][9]

-

Synthesis of this compound

The synthesis of this compound can be achieved through a variation of the well-established Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[10] In this case, N-(bromomethyl)phthalimide would be reacted with trimethyl phosphite.

Figure 2: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with an Aldehyde

Causality: This protocol is based on standard HWE reaction conditions. [11]Sodium hydride is a strong, non-nucleophilic base suitable for generating the phosphonate carbanion. Anhydrous THF is used as the solvent to prevent quenching of the carbanion. The reaction is typically initiated at a low temperature to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

-

Preparation of the Carbanion: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Addition of Phosphonate: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Reaction with Aldehyde: Cool the resulting carbanion solution back to 0 °C and add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.

-

Reaction Completion and Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Aldehyde | Expected Product | Typical E/Z Ratio | Reference |

| Benzaldehyde | (E)-N-(2-phenylvinyl)phthalimide | >95:5 | [11] |

| Cyclohexanecarboxaldehyde | (E)-N-(2-cyclohexylideneethyl)phthalimide | >95:5 | [11] |

| Octanal | (E)-N-(dec-2-en-1-yl)phthalimide | ~90:10 | [11] |

The Pudovik Reaction: Formation of α-Aminophosphonates

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, providing a direct route to α-aminophosphonates. [12][13]While this compound itself is not a direct substrate for the Pudovik reaction, its deprotected form, aminomethylphosphonic acid dimethyl ester, can be generated in situ or used in a subsequent step. More directly, the phthalimido group can be considered a precursor to the amine functionality in a multi-step synthesis. A related process is the Kabachnik-Fields reaction, a one-pot, three-component reaction between an aldehyde, an amine, and a dialkyl phosphite. [14]

Figure 3: The Kabachnik-Fields reaction, a related synthesis of α-aminophosphonates.

Deprotection of the Phthalimido Group: Unveiling the Primary Amine

The final and crucial step in many synthetic sequences involving this compound is the deprotection of the phthalimido group to reveal the primary amine. Several methods are available, with the Ing-Manske procedure, which utilizes hydrazine, being one of the most common and effective. [15][16] Experimental Protocol: Hydrazinolysis of the Phthalimido Group (Ing-Manske Procedure)

Causality: Hydrazine acts as a nucleophile, attacking the carbonyl groups of the phthalimide. [17]This leads to the formation of a stable cyclic phthalhydrazide byproduct and the release of the desired primary amine. [18]This method is often preferred over acidic or basic hydrolysis due to its milder and neutral reaction conditions. [15]

-

Reaction Setup: Dissolve the N-substituted phthalimide (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.

-

Addition of Hydrazine: Add hydrazine hydrate (2-4 equivalents) to the solution.

-

Reaction and Precipitation: Heat the reaction mixture to reflux for 1-3 hours. During this time, a white precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Isolation of the Amine: The filtrate contains the desired primary amine. The amine can be isolated by removing the solvent under reduced pressure. If the amine is a salt, an aqueous work-up with a base may be necessary to liberate the free amine, followed by extraction.

An alternative, exceptionally mild deprotection method involves the use of sodium borohydride followed by an acidic workup. [19][20]

Safety and Handling of Organophosphonates

Organophosphorus compounds, including this compound, require careful handling due to their potential toxicity. They can disrupt the nervous system by inhibiting cholinesterase. [21] General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-